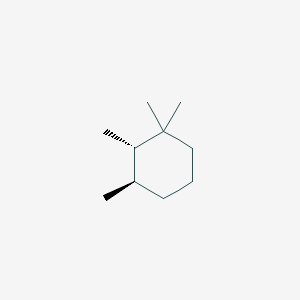
Ammonium, (p-terphenyl-4,4''-ylene)bis(2-oxoethylene)bis((2-(ethoxy)ethyl)dimethyl-, dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, (p-terphenyl-4,4’'-ylene)bis(2-oxoethylene)bis((2-(ethoxy)ethyl)dimethyl-, dibromide is a complex organic compound with a unique structure that includes a p-terphenyl backbone and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (p-terphenyl-4,4’'-ylene)bis(2-oxoethylene)bis((2-(ethoxy)ethyl)dimethyl-, dibromide typically involves multiple steps. The starting material is often p-terphenyl, which undergoes a series of reactions to introduce the oxoethylene and ethoxyethyl groups. The final step involves the quaternization of the nitrogen atoms with bromine to form the dibromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of high-pressure reactors and continuous flow systems to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Ammonium, (p-terphenyl-4,4’'-ylene)bis(2-oxoethylene)bis((2-(ethoxy)ethyl)dimethyl-, dibromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The bromide ions can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ammonium, (p-terphenyl-4,4’'-ylene)bis(2-oxoethylene)bis((2-(ethoxy)ethyl)dimethyl-, dibromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: It is being investigated for its potential therapeutic effects, including its use as an antimicrobial agent.
Industry: The compound is used in the production of advanced materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Ammonium, (p-terphenyl-4,4’'-ylene)bis(2-oxoethylene)bis((2-(ethoxy)ethyl)dimethyl-, dibromide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
p-Terphenyl: A simpler compound with a similar backbone but lacking the additional functional groups.
Biphenyl: Another related compound with a simpler structure.
Triphenylmethane: A compound with a similar aromatic structure but different functional groups.
Uniqueness
Ammonium, (p-terphenyl-4,4’'-ylene)bis(2-oxoethylene)bis((2-(ethoxy)ethyl)dimethyl-, dibromide is unique due to its complex structure and the presence of multiple functional groups. This makes it versatile and useful in a wide range of applications, from chemical synthesis to biological research.
Properties
CAS No. |
73206-30-1 |
|---|---|
Molecular Formula |
C34H46Br2N2O4 |
Molecular Weight |
706.5 g/mol |
IUPAC Name |
2-ethoxyethyl-[2-[4-[4-[4-[2-[2-ethoxyethyl(dimethyl)azaniumyl]acetyl]phenyl]phenyl]phenyl]-2-oxoethyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C34H46N2O4.2BrH/c1-7-39-23-21-35(3,4)25-33(37)31-17-13-29(14-18-31)27-9-11-28(12-10-27)30-15-19-32(20-16-30)34(38)26-36(5,6)22-24-40-8-2;;/h9-20H,7-8,21-26H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
JBOPJQFMUSWUDM-UHFFFAOYSA-L |
Canonical SMILES |
CCOCC[N+](C)(C)CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C[N+](C)(C)CCOCC.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


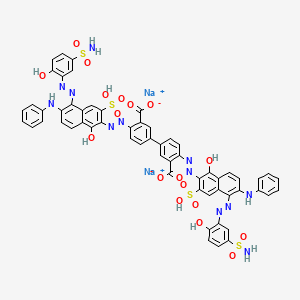

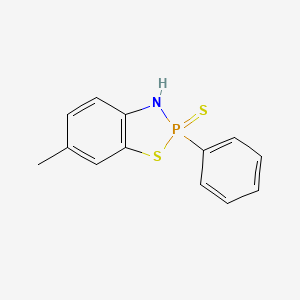
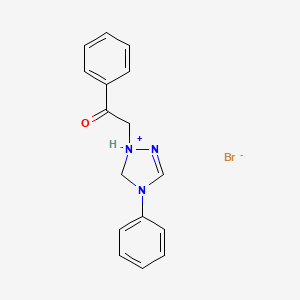

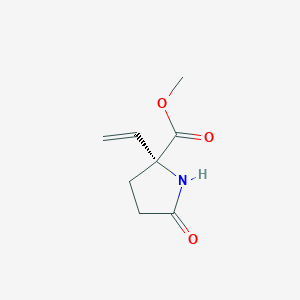

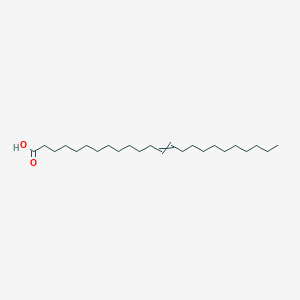
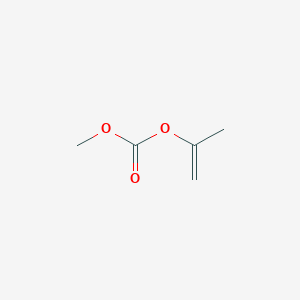

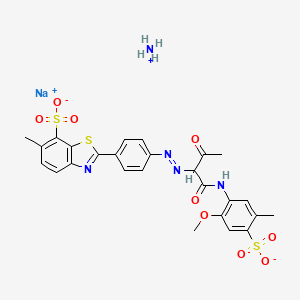
![N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]-3-phenylprop-2-enamide](/img/structure/B14455304.png)
![2-[4-(2-Oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate](/img/structure/B14455307.png)
